Cas no 61367-34-8 (1-(2-chloroethyl)-3-(2-methyl-1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea)

1-(2-chloroethyl)-3-(2-methyl-1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea structure
61367-34-8 structure
Product Name:1-(2-chloroethyl)-3-(2-methyl-1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea
CAS No:61367-34-8
MF:C8H15ClN2O5S2
MW:318.798098802567
CID:954388
PubChem ID:301950
Update Time:2025-04-19

1-(2-chloroethyl)-3-(2-methyl-1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloroethyl)-3-(2-methyl-1,1,3,3-tetraoxo-1,3-dithian-5-yl)urea
    • 61367-35-9
    • NSC181930
    • NSC-196563
    • NSC-181930
    • DTXSID60976898
    • 61367-34-8
    • N'-(2-Chloroethyl)-N-(2-methyl-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~-dithian-5-yl)carbamimidic acid
    • NSC196563
    • Inchi: 1S/C8H15ClN2O5S2/c1-6-17(13,14)4-7(5-18(6,15)16)11-8(12)10-3-2-9/h6-7H,2-5H2,1H3,(H2,10,11,12)
    • InChI Key: SYXJQQUZLIGCDW-UHFFFAOYSA-N
    • SMILES: ClCCNC(NC1CS(C(C)S(C1)(=O)=O)(=O)=O)=O

Computed Properties

  • Exact Mass: 318.0110916g/mol
  • Monoisotopic Mass: 318.0110916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 126Ų

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